![molecular formula C11H9N3O4S B589621 N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide CAS No. 94934-31-3](/img/structure/B589621.png)
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide
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Overview
Description
“N-(4-Methoxy-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.1867 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of “N-(4-Methoxy-2-nitrophenyl)acetamide” was achieved by acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in acetic acid solvent .Molecular Structure Analysis
The three substituents vary in the degree of lack of planarity with the central phenyl ring. The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5)°. The nitro group is less coplanar, with a 12.8 (5)° twist about the C—N bond and the acetamido group is considerably less coplanar with the central ring, having a 25.4 (5)° twist about the C—N bond to the ring .properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-18-7-2-3-8(10(4-7)14(16)17)13-11(15)9-5-19-6-12-9/h2-6H,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWVIJNDYCTAJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CSC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734517 |
Source
|
Record name | N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methoxy-2-nitrophenyl)-4-thiazolecarboxamide | |
CAS RN |
94934-31-3 |
Source
|
Record name | N-(4-Methoxy-2-nitrophenyl)-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20734517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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